molecular formula C15H21N3O3 B1444205 4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole CAS No. 1494137-73-3

4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole

Cat. No.: B1444205
CAS No.: 1494137-73-3
M. Wt: 291.35 g/mol
InChI Key: FGHIKIHGVHOXTE-UHFFFAOYSA-N
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Description

4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole (CAS 1494137-73-3) is a high-value 1,2,3-triazole derivative utilized primarily as a key synthetic intermediate in medicinal chemistry and drug discovery . The diethoxymethyl group on the triazole ring is a protected aldehyde functionality, which can be readily deprotected under mild acidic conditions to generate the reactive aldehyde group in situ . This makes the compound a versatile building block for constructing more complex molecules, particularly for the synthesis of triazolecarbaldehyde reagents used in selective N-terminal protein modification . The 1,2,3-triazole core is a privileged scaffold in pharmaceutical research due to its metabolic stability, strong dipole moment, and ability to participate in hydrogen bonding, which allows it to mimic amide bonds and interact effectively with biological targets . These properties contribute to the wide range of biological activities observed in triazole-containing compounds, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects . This compound is offered with a guaranteed purity of >99% and is supplied with comprehensive analytical data, including LCMS, HPLC, GC, and NMR characterization to ensure batch-to-batch consistency and identity confirmation for rigorous research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(diethoxymethyl)-1-[(4-methoxyphenyl)methyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-4-20-15(21-5-2)14-11-18(17-16-14)10-12-6-8-13(19-3)9-7-12/h6-9,11,15H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHIKIHGVHOXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CN(N=N1)CC2=CC=C(C=C2)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Azido-N,N-diethylaniline or Related Aryl Azides

Aryl azides are generally prepared by diazotization of corresponding anilines followed by azide substitution. For example, 4-azido-N,N-diethylaniline can be synthesized by:

  • Diazotization of N,N-diethyl-p-phenylenediamine sulfate salt with sodium nitrite in acidic aqueous solution at 0°C.
  • Subsequent reaction with sodium azide to substitute the diazonium group with azide.
  • Extraction with dichloromethane and drying over anhydrous sodium sulfate.
  • Removal of solvent under reduced pressure yields the pure aryl azide in high yield (~96%) without further purification.

Synthesis of Alkynes Bearing Diethoxymethyl Functionality

The alkyne component can be prepared by functionalizing aromatic aldehydes or phenols with propargyl groups and then introducing the diethoxymethyl group via orthoester chemistry or phosphonate intermediates.

One reported route involves:

  • Alkylation of 3-methoxy-4-hydroxybenzaldehyde with propargyl bromide in acetone using potassium carbonate as base to yield 3-methoxy-4-propargyloxybenzaldehyde.
  • Reaction of this aldehyde with diethyl phosphite at 70°C to form diethyl (hydroxy(3-methoxy-4-(prop-2-yn-1-yl)phenyl)methyl)phosphonate.
  • Acetylation of the hydroxy group with acetic anhydride and triethylamine in dichloromethane under reflux to give (diethoxyphosphoryl)(3-methoxy-4-(prop-2-yn-1-yl)phenyl)methyl acetate in >98% yield.
  • Further reaction with 1,3-dimethoxybenzene in the presence of TMSOTf (trimethylsilyl triflate) as catalyst yields diethyl ((2,4-dimethoxyphenyl)(3-methoxy-4-(prop-2-yn-1-yl)phenyl)methyl)phosphonate in 78% yield.

This phosphonate intermediate can be converted into the diethoxymethyl-substituted alkyne required for the CuAAC reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Catalysts and Conditions

A novel and efficient catalyst system involves Cu(I) ions immobilized on a weakly acidic polyacrylate resin, which is inexpensive, ligand-free, stable, and recyclable. This supported Cu(I) catalyst facilitates the cycloaddition under mild conditions, including open atmospheric environment and methanol as solvent.

The general procedure includes:

  • Mixing the aryl azide and terminal alkyne (bearing diethoxymethyl group) in methanol.
  • Adding anhydrous potassium carbonate as base.
  • Adding the supported Cu(I) catalyst (e.g., 8–10 mol% Cu).
  • Refluxing the mixture under argon atmosphere for approximately 6 hours.
  • After reaction completion, adding water and extracting the product with dichloromethane.
  • Purification by flash chromatography yields the desired 1,4-disubstituted 1,2,3-triazole product.

Reaction Yields and Selectivity

The supported Cu(I) catalyst system provides near-quantitative yields of the corresponding 1,2,3-triazoles, with excellent regioselectivity for the 1,4-disubstituted isomer. The catalyst is highly active and stable, insensitive to moisture and air, and can be reused multiple times without significant loss of activity.

Comparative Table of Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
Aryl azide synthesis Diazotization of aryl amine + NaN3 in acidic aqueous solution at 0°C ~96 High purity, no further purification
Alkyne precursor synthesis Propargyl bromide + 3-methoxy-4-hydroxybenzaldehyde, K2CO3, acetone, room temp High Formation of propargyloxy aldehyde
Phosphonate intermediate Diethyl phosphite, 70°C, 2 h 86 Hydroxyphosphonate formation
Acetylation Ac2O, Et3N, reflux in CH2Cl2 >98 Conversion to methyl acetate
Aromatic substitution TMSOTf catalyst, 1,3-dimethoxybenzene, room temp, 24 h 78 Formation of diethyl phosphonate
CuAAC cycloaddition Aryl azide + alkyne + K2CO3 + supported Cu(I) catalyst, MeOH, reflux, 6 h ~90-100 High yield, regioselective 1,4-triazole

Research Findings and Notes

  • The use of supported Cu(I) catalysts on weakly acidic polyacrylate resin offers a green, cost-effective, and recyclable approach to triazole synthesis, avoiding the drawbacks of homogeneous catalysts such as difficult separation and toxic waste generation.
  • The diethoxymethyl substituent can be introduced via alkyl orthoester chemistry or phosphonate intermediates, providing a versatile handle for further functionalization.
  • Ultrasound-assisted reactions for orthoester formation improve yields and reduce reaction times compared to traditional stirring methods, although this is more relevant to precursor synthesis than the final CuAAC step.
  • The described synthetic routes allow for high regioselectivity, favoring 1,4-disubstituted triazoles, which is consistent with copper(I)-catalyzed azide-alkyne cycloaddition mechanisms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenylmethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the diethoxymethyl group, resulting in the formation of partially or fully reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenylmethyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-(Diethoxymethyl)-1-[(4-formylphenyl)methyl]-1,2,3-triazole.

    Reduction: Formation of 4-(Diethoxymethyl)-1-[(4-hydroxyphenyl)methyl]-1,2,3-triazole.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

    Pathways Involved: The compound can affect various signaling pathways, including those related to apoptosis (programmed cell death) and cell cycle regulation.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s diethoxymethyl group provides greater steric bulk and electron-donating capacity compared to phenylmethoxy or phenoxymethyl groups in analogues like 3f and 6. This may alter solubility and binding interactions in biological systems .
  • Synthetic Flexibility : While most derivatives use CuAAC, compound 3f employs a one-pot method, highlighting versatility in triazole functionalization .
  • Biological Activity : Compounds with methyl or halogen substituents (e.g., bromobenzyl in ) show hypothesized antimicrobial effects, whereas the target compound’s bioactivity remains unexplored.
Physicochemical Properties
  • Melting Points: Derivatives with methoxy or halogenated aryl groups exhibit melting points between 84°C and 132°C (e.g., compound 8: 86–88°C; compound 9: 103–104°C) .
  • Spectroscopic Data : IR and NMR spectra for similar compounds confirm triazole ring formation (e.g., C–N stretching at ~1450 cm⁻¹ in IR; aromatic proton signals at δ 7.2–7.8 ppm in ¹H NMR) . The diethoxymethyl group would introduce characteristic ether C–O stretches (~1100 cm⁻¹) and ethoxy proton signals (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) .
Crystallographic and Intermolecular Interactions
  • Crystal Packing : Isostructural triazoles with chloro/bromo substituents (e.g., compounds 4 and 5 in ) exhibit similar conformations but divergent packing due to halogen size. The target compound’s diethoxymethyl group may promote hydrophobic interactions, altering packing compared to halogenated analogues .

Biological Activity

4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their role in medicinal chemistry, particularly due to their antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific triazole derivative, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. The presence of the methoxyphenyl group is significant as it may influence the compound's reactivity and biological interactions.

  • Chemical Structure :
    • Molecular Formula : C14H18N4O2
    • IUPAC Name : this compound

Antibacterial Properties

Research indicates that triazole derivatives exhibit significant antibacterial activity. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or DNA replication.

  • Case Study : A study published in 2021 demonstrated that a series of 1,2,4-triazoles showed remarkable antibacterial activity against resistant strains. The compounds were tested for Minimum Inhibitory Concentration (MIC), revealing values as low as 5 µg/mL for some derivatives .

Antifungal Activity

Triazoles are well-known for their antifungal properties. They inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism is crucial for the treatment of fungal infections.

  • Research Findings : In a comparative study, triazole derivatives were evaluated against various fungi. The results indicated that certain modifications to the triazole ring enhanced antifungal efficacy significantly .

Anticancer Activity

The anticancer potential of triazole derivatives has been a focal point in recent research. These compounds can induce apoptosis in cancer cells and inhibit tumor growth.

  • Mechanism of Action : The anticancer effects are often attributed to the ability of triazoles to interfere with metabolic pathways within cancer cells. For instance, they can inhibit enzymes involved in DNA synthesis or promote oxidative stress leading to cell death .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntibacterialE. coli, S. aureusInhibition of cell wall synthesis
AntifungalVarious fungiInhibition of ergosterol synthesis
AnticancerCancer cell linesInduction of apoptosis; inhibition of DNA synthesis

Q & A

Q. What are the standard synthetic protocols for 4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of triazole derivatives typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. Key factors include:

  • Catalyst system: Copper sulfate/sodium ascorbate (1:2 molar ratio) enhances regioselectivity for 1,4-disubstituted triazoles .
  • Solvent: THF/water (1:1) balances solubility and reaction efficiency .
  • Temperature: 50–60°C for 16–24 hours ensures completion .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Example Optimization Table:

CatalystSolventTemp (°C)Time (h)Yield (%)Reference
CuSO₄/NaAscTHF/H₂O (1:1)501660–61
Cu(I)BrDMF602455–58

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this triazole derivative?

Methodological Answer:

  • ¹H/¹³C NMR: Assigns proton environments (e.g., diethoxymethyl CH at δ 4.5–5.0 ppm) and carbon backbone .
  • FT-IR: Confirms functional groups (e.g., triazole C=N stretch at 1600–1650 cm⁻¹) .
  • Elemental Analysis: Validates stoichiometry (C, H, N) with <0.4% deviation .
  • Mass Spectrometry (HRMS): Determines molecular ion ([M+H]⁺) with <3 ppm error .

Q. What are the critical steps in crystallographic refinement when determining the compound's structure using X-ray diffraction?

Methodological Answer:

  • Data Collection: Use Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Structure Solution: Employ SHELXT for direct methods or intrinsic phasing .
  • Refinement: SHELXL refines anisotropic displacement parameters and hydrogen positions (riding model) .
  • Validation: Check R-factor (<5%), residual electron density (±0.3 eÅ⁻³), and CIF completeness .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Functional Selection: B3LYP hybrid functional (exact exchange + gradient corrections) accurately predicts thermochemistry (e.g., atomization energies within 2.4 kcal/mol error) .
  • Basis Set: 6-311++G(d,p) accounts for polarization and diffuse effects on lone pairs .
  • Applications:
    • Calculate HOMO-LUMO gaps to assess charge-transfer potential.
    • Simulate NMR chemical shifts (GIAO method) to resolve ambiguities in experimental data .

Q. What strategies are recommended for analyzing contradictory NMR or mass spectrometry data during structural elucidation?

Methodological Answer:

  • Isotopic Labeling: Use ¹³C-enriched reagents to track unexpected peaks in complex spectra .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton-proton and proton-carbon connectivity .
  • Crystallographic Cross-Validation: Compare experimental bond lengths/angles with X-ray data to verify assignments .
  • Reproducibility Tests: Vary reaction conditions (e.g., solvent polarity) to isolate intermediates or byproducts .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of derivatives of this triazole compound?

Methodological Answer:

  • Substituent Variation: Modify the 4-methoxyphenyl or diethoxymethyl groups to alter lipophilicity (ClogP) or hydrogen-bonding capacity .
  • Biological Assays:
    • Enzyme Inhibition: Test acetylcholinesterase (AChE) activity via Ellman’s method (IC₅₀ < 20 µM indicates potency) .
    • Antimicrobial Screening: Use microdilution assays (MIC < 10 µg/mL suggests efficacy) .
  • Computational Docking: AutoDock Vina predicts binding modes to active sites (e.g., AChE catalytic triad) .

Example SAR Table:

Derivative SubstituentBiological Activity (IC₅₀ or MIC)Key Structural InfluenceReference
4-FluorophenylIC₅₀ = 18.2 µM (AChE)Enhanced electronegativity
4-BromophenylMIC = 8.5 µg/mL (E. coli)Increased steric bulk

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole

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